(1S)-1-ethoxy-2,2,2-trifluoroethanol
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Overview
Description
(1S)-1-Ethoxy-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an ethoxy group and three fluorine atoms attached to a central carbon atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-ethoxy-2,2,2-trifluoroethanol typically involves the reaction of ethyl alcohol with trifluoroacetaldehyde. The reaction is catalyzed by an acid, such as hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-Ethoxy-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce ethoxyethanol.
Scientific Research Applications
(1S)-1-Ethoxy-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (1S)-1-ethoxy-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of the trifluoromethyl group enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can modulate the activity of enzymes and influence various biochemical pathways.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the ethoxy group.
2,2,2-Trifluoroethanol: Contains three fluorine atoms but lacks the ethoxy group.
Ethyl trifluoroacetate: Contains the trifluoromethyl group but differs in its ester functionality.
Uniqueness: (1S)-1-Ethoxy-2,2,2-trifluoroethanol is unique due to the combination of the ethoxy group and the trifluoromethyl group, which imparts distinct chemical properties. This combination enhances its solubility, reactivity, and ability to interact with biological molecules, making it valuable in various applications.
Properties
IUPAC Name |
(1S)-1-ethoxy-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXJPQNHFFMLIG-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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